molecular formula C22H29N3O5S B11486537 N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11486537
M. Wt: 447.5 g/mol
InChI Key: IMOGYZYNVWNKNJ-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that features a unique combination of adamantane and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps:

    Formation of the Adamantyloxy Intermediate: The adamantane moiety is functionalized to introduce an ethoxy group, forming 1-adamantyloxy-2-ethyl.

    Quinoxaline Core Synthesis: The quinoxaline core is synthesized through a condensation reaction between an appropriate diamine and a diketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base.

    Final Coupling: The adamantyloxy intermediate is coupled with the quinoxaline-sulfonamide derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core.

    Substitution: The sulfonamide and adamantyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid, hydrophobic structure that can interact with hydrophobic pockets in proteins, while the quinoxaline core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide
  • N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to the presence of both adamantane and quinoxaline moieties, which provide a combination of rigidity, hydrophobicity, and potential for diverse chemical interactions. This makes it distinct from other similar compounds that may only contain one of these structural features.

Properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide

InChI

InChI=1S/C22H29N3O5S/c1-24-18-4-3-17(10-19(18)25(2)21(27)20(24)26)31(28,29)23-5-6-30-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16,23H,5-9,11-13H2,1-2H3

InChI Key

IMOGYZYNVWNKNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC34CC5CC(C3)CC(C5)C4)N(C(=O)C1=O)C

Origin of Product

United States

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